molecular formula C9H8N2S B3178005 4-(Thiazol-5-yl)aniline CAS No. 332113-79-8

4-(Thiazol-5-yl)aniline

Cat. No.: B3178005
CAS No.: 332113-79-8
M. Wt: 176.24 g/mol
InChI Key: REVJABCPKIEHFF-UHFFFAOYSA-N
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Description

4-(Thiazol-5-yl)aniline is a heterocyclic aromatic amine that contains a thiazole ring attached to an aniline moiety The thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its aromaticity and diverse reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-5-yl)aniline typically involves the formation of the thiazole ring followed by its attachment to an aniline group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

4-(Thiazol-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiazol-5-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with similar aromatic properties.

    Benzothiazole: Contains a fused benzene and thiazole ring, used in various industrial applications.

    Thiazolidine: A saturated derivative of thiazole, used in medicinal chemistry.

Uniqueness: 4-(Thiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of the thiazole ring with an aniline moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(1,3-thiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVJABCPKIEHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332113-79-8
Record name 4-(1,3-thiazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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